![molecular formula C8H10F2O2 B2756041 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2169578-23-6](/img/structure/B2756041.png)
2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Scientific Research Applications
Organocatalysis and Asymmetric Synthesis
2,2-DFBCHCA serves as a valuable building block for asymmetric synthesis. Researchers have employed it in organocatalytic reactions, particularly formal [4 + 2] cycloadditions. These reactions allow rapid access to bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity from simple starting materials .
Mechanism of Action
Mode of Action
It has been synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.
Biochemical Pathways
The biochemical pathways affected by 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid are currently unknown . As the compound is a relatively new entity, more research is needed to elucidate the specific biochemical pathways it affects and the downstream effects of these interactions.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid is currently unknown Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action
properties
IUPAC Name |
2,2-difluorobicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)4-5-1-2-7(8,3-5)6(11)12/h5H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDIRXNSBRPMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CC2(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid |
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